Desacetyluvaricin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Desacetyluvaricin is a natural product found in Annona mucosa, Annona squamosa, and other organisms with data available.

Q & A

Basic Research Questions

Q. What spectroscopic and spectrometric methods are critical for identifying Desacetyluvaricin and verifying its structural purity?

this compound’s identification relies on a combination of infrared spectroscopy (IR), nuclear magnetic resonance (NMR) (¹H and ¹³C), and mass spectrometry (MS) to confirm its molecular structure and purity. For novel isolates, comparative analysis with reference spectra of known acetogenins (e.g., squamocin L) is essential to validate structural assignments. Ensure triplicate measurements of spectral data to minimize instrumental variability .

Q. What plant sources and extraction protocols are commonly used to isolate this compound?

this compound is primarily isolated from Annonaceae species, such as Annona cornifolia and Rollinia occidentalis, using methanol-based extraction followed by chromatographic purification (e.g., column chromatography, HPLC). Seed tissues are preferred due to higher acetogenin concentrations. Include controls for secondary metabolite degradation by storing samples at -20°C and using inert gas during solvent evaporation .

Q. How can researchers design dose-response experiments to evaluate this compound’s insecticidal activity?

Standard protocols involve incorporating this compound into larval diets (e.g., Spodoptera frugiperda) at concentrations ranging from 50–250 µg/g. Monitor mortality rates, growth inhibition, and feeding behavior over 72-hour intervals. Use negative controls (solvent-only diets) and positive controls (commercial insecticides) to validate assay sensitivity. Statistical analysis should include mean ± standard deviation and ANOVA with post-hoc tests (p < 0.05) .

Advanced Research Questions

Q. What experimental strategies address contradictions in reported bioactivity data for this compound across studies?

Discrepancies in bioactivity often arise from variations in plant source, extraction efficiency, or model organism susceptibility. To mitigate this:

- Standardize extraction protocols (e.g., solvent polarity, temperature).

- Validate compound purity via HPLC-UV/ELSD before bioassays.

- Replicate experiments across multiple insect strains/life stages. Cross-reference spectral data with published databases (e.g., Annona acetogenin libraries) to confirm compound identity .

Q. How can researchers optimize chromatographic separation to resolve this compound from structurally similar acetogenins?

Use reverse-phase HPLC with a C18 column and gradient elution (e.g., acetonitrile/water, 70:30 to 90:10 over 30 minutes). Monitor peaks at 210–220 nm for acetogenin detection. For co-eluting compounds, employ tandem MS (LC-MS/MS) to differentiate based on fragmentation patterns. Pre-purification with open-column chromatography (silica gel, hexane/EtOAc gradients) reduces complexity .

Q. What mechanistic approaches are recommended to study this compound’s inhibition of mitochondrial complex I?

Conduct oxygen consumption assays using isolated mitochondria (e.g., from insect midgut tissues) with NADH-linked substrates (e.g., glutamate/malate). Compare ATP synthesis rates in treated vs. untreated samples. Complementary techniques include blue native PAGE to assess complex I assembly and Seahorse extracellular flux analysis for real-time respiratory monitoring .

Q. Data Analysis and Reproducibility

Q. How should researchers statistically validate bioactivity data from this compound trials?

Perform triplicate biological replicates with technical triplicates for each dose. Use Shapiro-Wilk tests to confirm data normality and non-parametric tests (e.g., Kruskal-Wallis) for non-normal distributions. Report effect sizes (e.g., Cohen’s d) alongside p-values to quantify practical significance. Publicly archive raw data in repositories like Zenodo to enable meta-analyses .

Q. What criteria ensure reproducible reporting of this compound’s physicochemical properties?

Adhere to the following guidelines:

- Melting point : Use differential scanning calorimetry (DSC) with a heating rate of 5°C/min.

- Solubility : Test in DMSO, ethanol, and aqueous buffers (pH 4–9) using nephelometry.

- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Document all methods in supplementary materials, including instrument calibration details .

Q. Comparative and Synthesis Studies

Q. How does this compound’s bioactivity compare to other annonaceous acetogenins like rolliniastatin-1 or motrilin?

Design parallel bioassays under identical conditions (e.g., 100 µg/g diet for S. frugiperda). Use LC-MS to verify equimolar dosing. Compare LC50 values and sublethal effects (e.g., molting disruption). Structural-activity relationship (SAR) analysis can highlight critical functional groups (e.g., hydroxylation patterns) influencing potency .

Propiedades

Número CAS |

98767-45-4 |

|---|---|

Fórmula molecular |

C37H66O6 |

Peso molecular |

606.9 g/mol |

Nombre IUPAC |

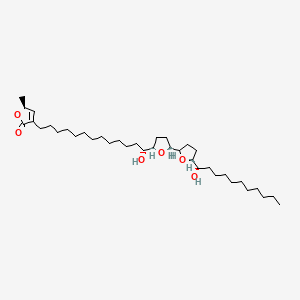

(2S)-4-[(13R)-13-hydroxy-13-[(2R,5R)-5-[(2R,5R)-5-[(1S)-1-hydroxyundecyl]oxolan-2-yl]oxolan-2-yl]tridecyl]-2-methyl-2H-furan-5-one |

InChI |

InChI=1S/C37H66O6/c1-3-4-5-6-7-13-16-19-22-31(38)33-24-26-35(42-33)36-27-25-34(43-36)32(39)23-20-17-14-11-9-8-10-12-15-18-21-30-28-29(2)41-37(30)40/h28-29,31-36,38-39H,3-27H2,1-2H3/t29-,31-,32+,33+,34+,35+,36+/m0/s1 |

Clave InChI |

URLVCROWVOSNPT-HJPPHTJLSA-N |

SMILES |

CCCCCCCCCCC(C1CCC(O1)C2CCC(O2)C(CCCCCCCCCCCCC3=CC(OC3=O)C)O)O |

SMILES isomérico |

CCCCCCCCCC[C@@H]([C@H]1CC[C@@H](O1)[C@H]2CC[C@@H](O2)[C@@H](CCCCCCCCCCCCC3=C[C@@H](OC3=O)C)O)O |

SMILES canónico |

CCCCCCCCCCC(C1CCC(O1)C2CCC(O2)C(CCCCCCCCCCCCC3=CC(OC3=O)C)O)O |

Sinónimos |

desacetyluvaricin |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.